molecular formula C15H19N3O3S B2527894 N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921520-89-0

N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2527894
CAS No.: 921520-89-0
M. Wt: 321.4
InChI Key: ZPKUHSYCSCDTDE-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pentylamino Group:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The final step involves coupling the thiazole and furan rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol.

Uniqueness

N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of thiazole and furan rings, along with the pentylamino group

Properties

IUPAC Name

N-[4-[2-oxo-2-(pentylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-3-4-7-16-13(19)9-11-10-22-15(17-11)18-14(20)12-6-5-8-21-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUHSYCSCDTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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